molecular formula C27H23N3O2S B2793144 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 955851-33-9

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2793144
CAS No.: 955851-33-9
M. Wt: 453.56
InChI Key: DFFIWHOUHKXZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a benzothiazole-based acetamide derivative characterized by three key structural motifs:

  • 6-Ethoxybenzothiazole core: The ethoxy group at position 6 enhances lipophilicity and may influence metabolic stability .
  • Pyridin-3-ylmethyl substituent: The pyridine ring provides hydrogen-bonding capabilities and may mimic natural ligands in enzyme-binding pockets .

The compound’s molecular weight is estimated to exceed 450 g/mol, with a calculated logP >3.0, indicating high lipophilicity. Its synthesis likely involves coupling a 6-ethoxybenzothiazol-2-amine precursor with naphthalen-2-ylacetic acid derivatives, followed by N-alkylation with pyridin-3-ylmethyl groups .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-2-32-23-11-12-24-25(16-23)33-27(29-24)30(18-20-6-5-13-28-17-20)26(31)15-19-9-10-21-7-3-4-8-22(21)14-19/h3-14,16-17H,2,15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFIWHOUHKXZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Benzothiazole 6-Ethoxy, naphthalen-2-yl, pyridinyl ~450 (estimated) High lipophilicity, potential enzyme inhibition
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide Benzothiazole 6-Ethoxy, sulfanyl, methoxyphenyl 374.47 Moderate antibacterial activity
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 6-CF₃, trimethoxyphenyl ~430 (estimated) Enhanced metabolic stability
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide Acetamide 3-Cyanophenyl, pyridinyl 255.28 SARS-CoV-2 Mpro inhibition (Kd = ~22 µM)
N-(1,3-Benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide Benzothiazole Naphthalen-1-yl 308.39 Structural analog with π-π interactions
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl 287.16 Antibacterial; crystal stability via H-bonds

Key Observations

Benzothiazole vs. Thiazole Cores :

  • Benzothiazole derivatives (e.g., target compound, ) exhibit higher aromatic surface area compared to thiazoles (), enhancing interactions with hydrophobic enzyme pockets.
  • The 6-ethoxy group in the target compound improves solubility relative to 6-CF₃ derivatives (), which are more lipophilic but prone to metabolic oxidation.

Substituent Effects: Naphthalenyl vs. Pyridinylmethyl vs. Pyridinyl: The pyridinylmethyl group in the target compound introduces conformational flexibility, enabling better accommodation in binding pockets compared to rigid pyridinyl analogues ().

Synthetic Routes :

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDC/HCl) for acetamide formation (), whereas sulfanyl-containing analogues () use nucleophilic substitution.

Biological Relevance :

  • Pyridine-containing acetamides (e.g., ) show inhibitory activity against SARS-CoV-2 Mpro via interactions with His163 and Gln187. The target compound’s pyridinylmethyl group may similarly engage these residues.
  • Benzothiazole derivatives with electron-withdrawing groups (e.g., -CF₃, ) exhibit prolonged half-lives in vivo compared to ethoxy-substituted compounds.

Spectroscopic Comparisons

  • IR Spectroscopy : The target compound’s IR spectrum would show a C=O stretch at ~1670 cm⁻¹ (acetamide) and aromatic C=C stretches at ~1600 cm⁻¹, similar to compound 6b ().
  • NMR Data : The naphthalenyl protons would resonate as multiplets at δ 7.2–8.5 ppm (), while the pyridinylmethyl group’s CH₂ would appear as a singlet near δ 5.4 ppm ().

Q & A

Q. What are the standard synthetic routes for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Substitution reactions to functionalize the benzothiazole core. For example, introducing ethoxy groups via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Condensation of intermediates. A common approach is reacting a benzothiazol-2-amine derivative with activated acetamide precursors (e.g., using EDCI/DMAP as coupling agents in dichloromethane) .
  • Step 3 : Purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) or column chromatography .
    Key Reaction Conditions :
StepReagents/CatalystsSolventTemperatureTimeYield
SubstitutionK₂CO₃, 6-ethoxy-1,3-benzothiazol-2-amineDMF80°C12 h~60%
CondensationEDCI, DMAP, pyridin-3-ylmethyl bromideDCMRT24 h~45%

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent connectivity. For example, pyridine protons appear as distinct multiplets at δ 8.3–8.6 ppm, while naphthyl protons resonate at δ 7.2–7.9 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ethoxy group) .
  • High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular formula confirmation (e.g., [M+H]⁺ calculated for C₂₇H₂₄N₃O₂S: 454.1593) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Crystallization : Slow evaporation from ethanol or chloroform to obtain single crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXD for phase problem resolution via dual-space methods .
  • Refinement : SHELXL for anisotropic displacement parameters and H-bonding networks (e.g., N–H⋯N and C–H⋯O interactions). Example: Triclinic P1 space group with Z = 2, R1 < 0.05 .
    Critical Parameters :
  • Monitor residual electron density (<0.5 eÅ⁻³).
  • Validate geometry using PLATON (e.g., 3.6 Å for S⋯S interactions) .

Q. What strategies are effective in analyzing conflicting bioactivity data across studies?

  • Methodological Answer :
  • Mechanistic Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding (e.g., kinase inhibition assays) .
  • Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .
  • Meta-Analysis : Aggregate data from structural analogs (e.g., substituent effects on antimicrobial activity) .
    Example Case : Discrepancies in anticancer activity may arise from variations in assay conditions (e.g., 10% FBS vs. serum-free media). Standardize protocols using CLSI guidelines .

Data Analysis and Contradiction Resolution

Q. How to address inconsistencies in solubility and stability profiles reported in literature?

  • Methodological Answer :
  • Solubility Screening : Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (DMSO ≤1%).
  • Stability Studies : HPLC-based accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolysis-prone groups (e.g., acetamide cleavage) .
    Key Findings :
ConditionDegradation PathwayHalf-Life
Acidic (pH 1.2)Ethoxy group hydrolysis12 h
Basic (pH 9.0)Pyridine ring oxidation48 h

Experimental Design Considerations

Q. What in silico tools are recommended for optimizing the pharmacokinetic profile?

  • Methodological Answer :
  • ADMET Prediction : SwissADME for LogP (target <3), bioavailability radar (≥0.55).
  • Metabolism Prediction : CYP3A4 liability via StarDrop’s P450 module .
  • Molecular Dynamics (MD) : GROMACS for binding mode stability (RMSD <2.0 Å over 50 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.